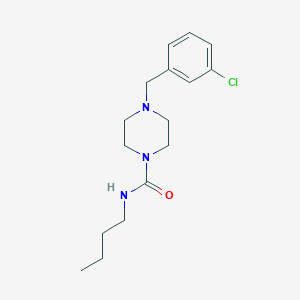![molecular formula C15H17N3O B5415804 2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)
2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol, also known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PIPER is a pyrimidine-based compound that belongs to the class of phenols. It is a potent inhibitor of several enzymes, including cyclin-dependent kinases (CDKs), which play a crucial role in the regulation of the cell cycle.
作用機序
2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol inhibits CDKs by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of CDKs, which is necessary for their activation. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. This compound inhibits GSK-3β by binding to the enzyme's active site, which prevents the phosphorylation of its substrate, β-catenin. Inhibition of GSK-3β by this compound leads to the activation of the Wnt signaling pathway, which is involved in neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-κB (NF-κB), which is involved in the regulation of the immune response. Inhibition of GSK-3β by this compound leads to the activation of the Wnt signaling pathway, which is involved in neuroprotection.
実験室実験の利点と制限
2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol has several advantages for lab experiments. It is a potent inhibitor of CDKs and GSK-3β, which makes it a valuable tool for studying the cell cycle and neuroprotection. This compound is also relatively easy to synthesize using standard organic chemistry techniques. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. This compound can also be cytotoxic at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for the research on 2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol. One direction is to explore the potential therapeutic applications of this compound in the treatment of cancer and neurodegenerative diseases. Another direction is to develop more potent and selective inhibitors of CDKs and GSK-3β based on the structure of this compound. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成法
2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 2-bromo-6-(1-piperidinyl)pyrimidine and phenylboronic acid, followed by the addition of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the reaction between 2-bromo-6-(1-piperidinyl)pyrimidine and phenol, followed by the addition of a palladium catalyst and a base.
科学的研究の応用
2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. This compound has been shown to inhibit CDKs, which are involved in the regulation of the cell cycle and are overexpressed in many types of cancer. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.
特性
IUPAC Name |
2-(6-piperidin-1-ylpyrimidin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14-7-3-2-6-12(14)13-10-15(17-11-16-13)18-8-4-1-5-9-18/h2-3,6-7,10-11,19H,1,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYJCNOMXYKGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B5415737.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5415743.png)


![4-(1-{[6-(3,4-dimethylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5415770.png)
![(2R*,3S*,6R*)-5-butyryl-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5415773.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B5415784.png)
![(3S*,5R*)-1-(3-cyclopentylpropanoyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5415788.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)
![6-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415795.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
![3-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5415816.png)